4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide
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Overview
Description
4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide typically involves the reaction of 4-methylbenzoic acid with 3-oxo-3H-benzo[F]chromen-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense, reducing oxidative damage and inflammation in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share structural similarities and exhibit comparable biological activities.
3-Oxo-3H-benzo[F]chromen-1-ylmethoxy derivatives: Known for their antimicrobial and antiproliferative properties.
Uniqueness
4-Methyl-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide stands out due to its specific substitution pattern, which enhances its biological activity and stability compared to other coumarin derivatives .
Properties
Molecular Formula |
C21H15NO3 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-methyl-N-(3-oxobenzo[f]chromen-2-yl)benzamide |
InChI |
InChI=1S/C21H15NO3/c1-13-6-8-15(9-7-13)20(23)22-18-12-17-16-5-3-2-4-14(16)10-11-19(17)25-21(18)24/h2-12H,1H3,(H,22,23) |
InChI Key |
AMYRMROHYTXULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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